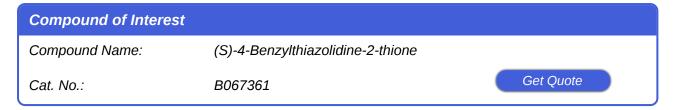


Spectroscopic Analysis for the Structural Confirmation of Thiazolidinethione Adducts: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is paramount in drug discovery and development. For heterocyclic compounds like thiazolidinethione adducts, which are significant scaffolds in medicinal chemistry, unambiguous structural confirmation is a critical step. This guide provides an objective comparison of key spectroscopic techniques used to elucidate the structure of these adducts, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

Spectroscopic techniques provide complementary information to build a complete picture of a molecule's structure. While Nuclear Magnetic Resonance (NMR) spectroscopy details the connectivity of atoms, Mass Spectrometry (MS) provides the molecular weight and formula. Infrared (IR) spectroscopy confirms the presence of key functional groups, and X-ray Crystallography offers the definitive three-dimensional structure.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for Thiazolidinethione Derivatives

NMR spectroscopy is one of the most powerful tools for elucidating the precise arrangement of atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.



Nucleus	Functional Group	Typical Chemical Shift (δ, ppm)	Notes
¹ H	Amide (N-H)	10.0 - 13.0[1][2]	Often a broad singlet; position can be solvent-dependent.
Benzylidene (=CH)	7.7 - 8.0[1][2]	Singlet, typically downfield due to deshielding by the ring and double bond.	
Methylene (-CH2-)	3.6 - 5.0[2]	Position depends on adjacent functional groups.	
13 C	Thiocarbonyl (C=S)	180 - 202	Downfield shift characteristic of thiocarbonyls.
Carbonyl (C=O)	165 - 175[1]	Found in related thiazolidinedione structures often used in synthesis.	
Olefinic (=C)	115 - 122[1]	Carbon of the exocyclic double bond attached to the ring.	<u>-</u>
Olefinic (=CH)	135 - 145[1]	Carbon of the exocyclic double bond bearing a proton.	<u>-</u>
Methylene (-CH2-)	55 - 67[3]	Carbon within the thiazolidine ring.	-

Table 2: Mass Spectrometry (MS) Data for Adduct Identification



MS is crucial for determining the molecular weight of the adduct and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Ionization Technique	Information Provided	Example Data
Electrospray (ESI)	Provides the mass of the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+). [1][4]	For C ₁₈ H ₁₀ Cl ₂ N ₂ O ₅ S, HRMS calculated m/z: 367.0878, found: 367.0715 [M+H] ⁺ .[1]
Electron Ionization (EI)	Provides the molecular ion peak (M+) and characteristic fragmentation patterns.	2-Thiazolidinethione shows a molecular ion peak at m/z 119.
Tandem MS (MS/MS)	Used to identify and characterize labile adducts by fragmenting a selected parent ion.[6]	Identification of an unstable Cys-Gly adduct of a drug candidate.[6]

Table 3: Key Infrared (IR) Spectroscopy Absorption Bands

IR spectroscopy is a rapid and simple method to verify the presence of specific functional groups within the molecule.



Functional Group	Vibration Type	Characteristic Absorption (cm ⁻¹)	Reference
N-H	Stretch	3100 - 3300	
C-H	Stretch (sp²)	3000 - 3100	General
C-H	Stretch (sp³)	2850 - 3000	General
C=O	Stretch	1670 - 1750[1][2]	Strong absorption, typical for thiazolidinediones.
C=C	Stretch	1610 - 1625[1]	Associated with the exocyclic double bond.
C=S	Stretch	700 - 800 (often mixed)	Can be weak and coupled with other vibrations.
C-N	Stretch	1200 - 1350	General

Table 4: Comparison of Spectroscopic Techniques for Structural Elucidation



Technique	Information Provided	Sample Requirements	Strengths & Limitations
NMR Spectroscopy	Detailed atomic connectivity, stereochemistry.	1-10 mg, soluble in deuterated solvent.	Strengths: Unrivaled detail on molecular framework.[3][7] Limitations: Requires relatively pure sample, can be time-consuming.
Mass Spectrometry	Molecular weight, elemental formula (HRMS), fragmentation patterns.	<1 mg, soluble or volatile.	Strengths: High sensitivity, confirms molecular formula.[8] [9] Limitations: Isomers are often indistinguishable without fragmentation analysis.
IR Spectroscopy	Presence/absence of key functional groups.	~1 mg, solid or liquid.	Strengths: Fast, inexpensive, good for functional group identification.[10] Limitations: Provides limited information on the overall structure.
X-ray Crystallography	Definitive 3D molecular structure and stereochemistry.	High-quality single crystal.	Strengths: Unambiguous structural determination.[11][12] [13] Limitations: Growing a suitable crystal can be a major bottleneck.

Experimental Workflows and Logical Relationships

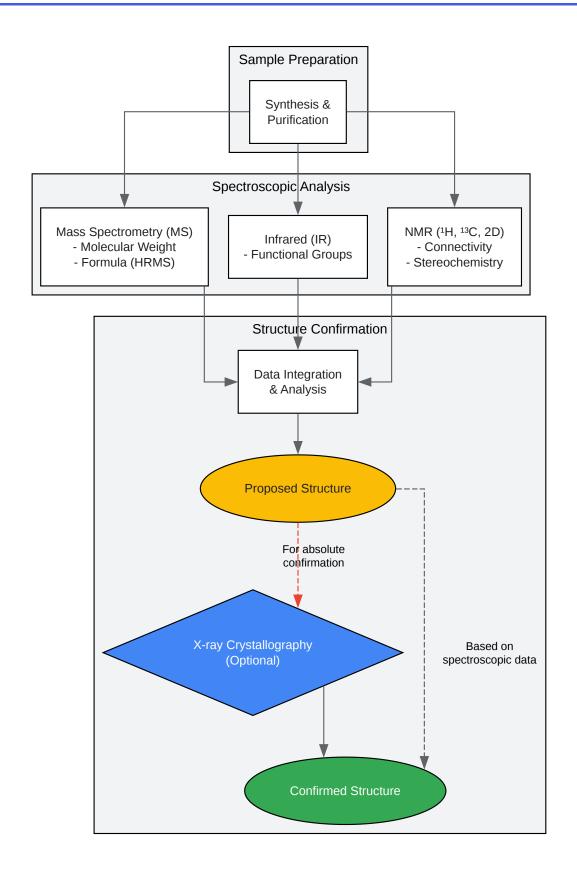






The confirmation of a thiazolidinethione adduct structure is a systematic process. It typically begins with preliminary checks using faster techniques like IR and MS, followed by detailed structural mapping with NMR, and culminating, if possible, with X-ray crystallography for absolute confirmation.





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Caption: Workflow for Spectroscopic Structure Confirmation.



Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified thiazolidinethione adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[1]
- Instrumentation: Analyses are performed on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[1]
- Data Acquisition:
 - ¹H NMR: Acquire spectra to observe the chemical shift, multiplicity (singlet, doublet, etc.),
 and integration of proton signals.[1]
 - ¹³C NMR: Acquire proton-decoupled spectra to observe the chemical shifts of all unique carbon atoms. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[1]
 - 2D NMR (COSY, HSQC, HMBC): These experiments are run as needed to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular structure.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: For High-Resolution Mass Spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used.[1]



• Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Data is acquired in positive or negative ion mode to detect ions like [M+H]+, [M+Na]+, or [M-H]-. The high mass accuracy of HRMS allows for the determination of the elemental composition.[1]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of
 the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin,
 transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used with
 minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used to record the spectrum.[1]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting plot of transmittance versus wavenumber is analyzed to identify absorption bands corresponding to specific functional groups.

Single-Crystal X-ray Crystallography

- Sample Preparation: This technique requires a single, high-quality crystal of the adduct, typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling.
- Instrumentation: A single-crystal X-ray diffractometer is used.
- Data Acquisition and Analysis: The crystal is mounted and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the precise 3D arrangement of atoms in the crystal lattice is determined.[11][13]
 This method provides unequivocal proof of the molecular structure and absolute stereochemistry.[11]

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